molecular formula C14H11Cl2N3OS B5709752 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5709752
M. Wt: 340.2 g/mol
InChI Key: ZKHKUMXAIPRBLD-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as DCPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPB is a member of the benzamide family of compounds and is known for its ability to selectively target certain cellular processes.

Scientific Research Applications

2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been studied extensively for its potential applications in scientific research. One of the primary uses of 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is as a selective inhibitor of the enzyme protein kinase CK2. This enzyme is involved in a variety of cellular processes, including cell growth and proliferation, and has been implicated in the development of certain types of cancer. By selectively inhibiting CK2, 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has the potential to be used as a therapeutic agent for the treatment of cancer.
In addition to its potential use as a cancer therapeutic, 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been studied for its effects on other cellular processes. For example, 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of the enzyme N-myristoyltransferase, which is involved in the regulation of protein trafficking and localization. 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves its ability to selectively target certain cellular processes. As mentioned earlier, 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a selective inhibitor of the enzyme protein kinase CK2. By inhibiting this enzyme, 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is able to disrupt cellular processes that rely on CK2 activity, such as cell growth and proliferation. Similarly, 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide's inhibition of N-myristoyltransferase and histone deacetylase disrupts other cellular processes, such as protein trafficking and gene expression, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide are largely dependent on its mechanism of action. By selectively targeting certain cellular processes, 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is able to disrupt normal cellular function. This disruption can lead to a variety of effects, including inhibition of cell growth and proliferation, altered protein trafficking, and altered gene expression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its selectivity. Because 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide selectively targets certain cellular processes, it can be used to study the effects of inhibiting those processes without affecting other cellular processes. This selectivity can be particularly useful in studying the role of specific enzymes in cellular processes.
However, there are also limitations to using 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments. One limitation is that 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide's selectivity can be both a blessing and a curse. While its selectivity allows for targeted inhibition of specific enzymes, it can also make it difficult to determine the full range of effects that 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has on cellular processes. Additionally, because 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a synthetic compound, it may not accurately reflect the effects of natural compounds on cellular processes.

Future Directions

There are many potential future directions for the study of 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is its potential use as a cancer therapeutic. Further studies are needed to determine the full range of effects that 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has on cancer cells and to determine its potential efficacy as a therapeutic agent.
Another area of interest is the study of 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide's effects on other cellular processes. While its effects on CK2, N-myristoyltransferase, and histone deacetylase have been well-studied, there may be other cellular processes that are affected by 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide that have not yet been identified.
Finally, there is potential for the development of new compounds based on the structure of 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. By modifying the structure of 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, it may be possible to create compounds with improved selectivity or efficacy for certain cellular processes. These new compounds could have potential applications in a variety of scientific research areas.

Synthesis Methods

The synthesis of 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 3-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with carbon disulfide to yield the final product, 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. This synthesis method has been well-established in the literature and has been used to produce 2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in large quantities for scientific research purposes.

properties

IUPAC Name

2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS/c1-8-3-2-6-17-12(8)18-14(21)19-13(20)10-5-4-9(15)7-11(10)16/h2-7H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHKUMXAIPRBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

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